molecular formula C11H14F3O4P B13689015 Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate

Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate

Cat. No.: B13689015
M. Wt: 298.19 g/mol
InChI Key: IEHZUCCVOXXTGX-UHFFFAOYSA-N
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Description

Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound with the molecular formula C11H14F3O4P It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate typically involves the reaction of 4-(Trifluoromethoxy)phenol with diethyl phosphite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phenyl phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances its reactivity and binding affinity, allowing it to participate in various biochemical pathways. The phosphonate group can mimic phosphate esters, making it a useful tool in studying phosphorylation processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [4-(Trifluoromethyl)phenyl]phosphonate
  • Diethyl [4-(Methoxy)phenyl]phosphonate
  • Diethyl [4-(Chloromethoxy)phenyl]phosphonate

Uniqueness

Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds with different substituents.

Biological Activity

Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, particularly in the context of anticancer therapies. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of phosphonates, characterized by the presence of a phosphorus atom bonded to an organic moiety. The trifluoromethoxy group enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of diethyl phosphonates, including derivatives like this compound.

In Vitro Studies

  • Cell Lines Tested : Various studies have evaluated the cytotoxicity of phosphonate derivatives against different cancer cell lines, including:
    • Colorectal carcinoma (HCT-116)
    • Epidermoid carcinoma (HEP2)
    • Human lung fibroblast normal cell line (WI38)
  • IC50 Values : The effectiveness of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example:
    • Compound 2a showed an IC50 value of 0.7 ± 9.51 µM against HCT-116 cells.
    • Compounds 2d and 4b exhibited significant activity against HEP2 cells, outperforming doxorubicin in some cases .

The mechanism by which diethyl phosphonates exert their effects includes:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at specific phases (e.g., G2/M phase).
  • Modulation of signaling pathways involved in cell survival and proliferation.

For instance, compound 4u was shown to induce apoptosis in HeLa cells through flow cytometry analysis, demonstrating significant morphological changes indicative of apoptotic processes .

Comparative Biological Activity

A comparative analysis of various phosphonate derivatives reveals that structural modifications significantly influence biological activity.

CompoundCell LineIC50 Value (µM)Mechanism
2aHCT-1160.7 ± 9.51Apoptosis induction
4bHEP21.6 ± 0.5Cell cycle arrest
4uHeLa10Apoptosis via S/G2 arrest

Case Studies

  • Study on Antitumor Activity : A study synthesized several diethyl phosphonates and evaluated their antitumor activities against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .
  • Mechanistic Insights : Another investigation into the apoptotic mechanism revealed that treatment with diethyl phosphonates led to characteristic changes in cell morphology and nuclear condensation, confirming their role in inducing programmed cell death .

Properties

Molecular Formula

C11H14F3O4P

Molecular Weight

298.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H14F3O4P/c1-3-16-19(15,17-4-2)10-7-5-9(6-8-10)18-11(12,13)14/h5-8H,3-4H2,1-2H3

InChI Key

IEHZUCCVOXXTGX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)OC(F)(F)F)OCC

Origin of Product

United States

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